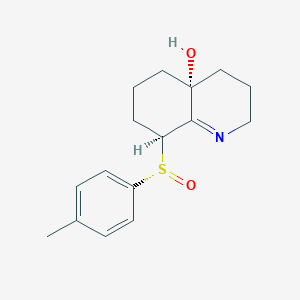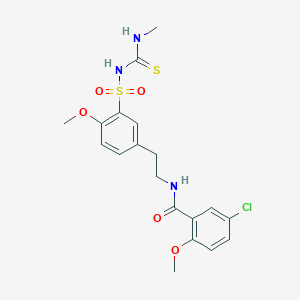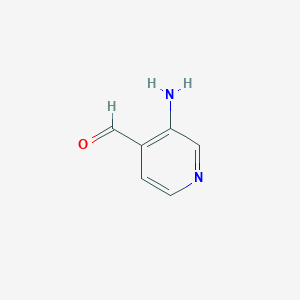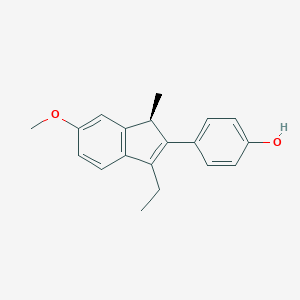
ラベニン
概要
説明
Ravenine is an organic compound with the chemical formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is primarily used as a fluorescent dye in various biomedical research applications, including cell imaging, fluorescence microscopy, and flow cytometry . Ravenine exhibits strong blue fluorescence, making it highly valuable for biological fluorescence labeling .
科学的研究の応用
Ravenine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in cell imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a marker in flow cytometry for identifying and sorting cells.
準備方法
Synthetic Routes and Reaction Conditions: Ravenine is typically synthesized through a series of chemical reactions starting from benzophenone. The common synthetic route involves nucleophilic substitution reactions with isocyanates or amines to produce the desired product . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: In industrial settings, Ravenine is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
化学反応の分析
Types of Reactions: Ravenine undergoes various chemical reactions, including:
Oxidation: Ravenine can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert Ravenine into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where Ravenine reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted Ravenine products with various functional groups.
作用機序
Ravenine exerts its effects through its strong fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is used to label and visualize biological molecules and structures. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for detailed imaging and analysis .
類似化合物との比較
Ravenine is unique due to its strong blue fluorescence and high stability. Similar compounds include:
Dictamnine: Another fluorescent dye with similar applications but different spectral properties.
Skimmianine: Used in fluorescence microscopy but with different excitation and emission wavelengths.
Evoxine: A quinoline derivative with fluorescence properties but less stable than Ravenine.
Ravenine stands out for its strong fluorescence, stability, and versatility in various research applications, making it a valuable tool in scientific research .
特性
IUPAC Name |
1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRTKVOWFLSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B120900.png)













